In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Applications of 6-Fluoro-8-methylchroman-4-amine
In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Applications of 6-Fluoro-8-methylchroman-4-amine
Executive Summary
6-Fluoro-8-methylchroman-4-amine (CAS 1273650-72-8) represents a highly specialized, privileged scaffold in modern medicinal chemistry[1]. By embedding a primary amine within a rigidified chroman ring system and strategically decorating it with fluorine and methyl groups, this molecule serves as a potent building block for developing central nervous system (CNS) therapeutics, ion channel modulators, and kinase inhibitors[2]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic methodologies, and downstream applications, designed specifically for drug development professionals.
Physicochemical Profiling & Structural Rationale
The precise arrangement of functional groups on the chroman core is not arbitrary; it is a calculated design to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) profiles during lead optimization.
Quantitative Data Summary
Table 1: Physicochemical Properties of 6-Fluoro-8-methylchroman-4-amine[1][3]
| Property | Value |
| IUPAC Name | 6-Fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine |
| CAS Number | 1273650-72-8 |
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 g/mol |
| SMILES | CC1=CC(F)=CC2=C1OCCC2N |
| Hydrogen Bond Donors | 1 (-NH2) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Topological Polar Surface Area (TPSA) | ~35.2 Ų |
Mechanistic Rationale for Structural Features
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C6-Fluorination : The introduction of fluorine at the C6 position (para to the ether oxygen) is a classic metabolic blockade strategy. It prevents cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the derivative. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the C4-amine, optimizing membrane permeability.
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C8-Methylation : The methyl group at C8 provides critical steric bulk. This restricts the conformational flexibility of the dihydropyran ring, locking the molecule into a specific geometry that reduces the entropic penalty upon binding to target receptors.
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Chroman-4-amine Core : Acts as a conformationally restricted bioisostere of phenylethylamine, a ubiquitous pharmacophore in neurotransmitters.
Synthetic Methodology & Reaction Mechanisms
To synthesize 6-Fluoro-8-methylchroman-4-amine with high fidelity, a reductive amination approach via an oxime intermediate is preferred[4]. This two-step protocol ensures high yields and minimizes the formation of secondary amine byproducts, acting as a self-validating synthetic system.
Step-by-Step Protocol: Oxime Condensation and Reduction
Phase 1: Oxime Condensation
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Reagents : 6-Fluoro-8-methylchroman-4-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine (2.0 eq), Absolute Ethanol (0.5 M).
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Procedure : Dissolve the chromanone in absolute ethanol. Add hydroxylamine hydrochloride followed by pyridine. Reflux the mixture at 80°C for 4 hours.
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Causality : Pyridine is critical here; it acts as an acid scavenger to neutralize the HCl from hydroxylamine, liberating the free nucleophilic nitrogen. Simultaneously, it maintains a slightly acidic pH (~4-5) which is optimal for protonating the carbonyl oxygen, thereby accelerating nucleophilic attack.
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Self-Validation : Monitor via TLC (Hexane:EtOAc 3:1). The oxime product will appear as a new, more polar spot. Complete consumption of the starting material validates the step.
Phase 2: Catalytic Hydrogenation
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Reagents : 6-Fluoro-8-methylchroman-4-one oxime (1.0 eq), 10% Pd/C (0.1 eq by weight), Glacial Acetic Acid (solvent, 0.2 M).
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Procedure : Dissolve the oxime in glacial acetic acid. Carefully add 10% Pd/C under an inert argon atmosphere. Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
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Causality : The use of glacial acetic acid as the solvent is a strategic choice. As the primary amine is formed via the reduction of the C=N bond and cleavage of the N-O bond, the acetic acid immediately protonates it to form an ammonium salt. This prevents the newly formed primary amine from acting as a nucleophile and attacking unreacted oxime or imine intermediates, which would otherwise lead to unwanted secondary amine dimers.
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Self-Validation : Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate and perform a Ninhydrin stain on a TLC plate; a deep purple color provides immediate visual confirmation of the primary amine.
Application in Medicinal Chemistry
Chroman-4-amines have been utilized as core scaffolds in an increasing number of recent drug discovery programs[2]. They are heavily utilized in the development of multi-ion channel blockers (such as NIP-142 for atrial fibrillation) and highly selective potassium channel (Kv1.5) antagonists[2]. The 6-Fluoro-8-methyl substitution pattern specifically enhances lipophilic efficiency (LipE), making it an ideal starting point for Structure-Activity Relationship (SAR) campaigns targeting the central nervous system.
Workflow Integration
The following diagram illustrates how this specific scaffold is integrated into an iterative drug discovery pipeline.
Fig 1: SAR and lead optimization workflow for 6-Fluoro-8-methylchroman-4-amine derivatives.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized batch prior to biological screening, the following analytical suite is mandatory:
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¹H NMR (400 MHz, DMSO-d6) : Look for a distinct singlet at ~2.1 ppm corresponding to the C8-methyl group. The C4-methine proton will appear as a multiplet at ~4.0 ppm, shifting downfield due to the adjacent amine. The C6-fluorine will cause splitting in the adjacent aromatic protons (C5 and C7), typically appearing as doublets of doublets (dd) with characteristic
coupling constants (~8-10 Hz). -
¹⁹F NMR (376 MHz, DMSO-d6) : A single peak (multiplet) around -120 to -125 ppm confirms the presence of the aromatic fluorine.
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LC-MS : ESI+ mode analysis must yield a base peak of m/z 182.2 [M+H]⁺, confirming the exact mass of the primary amine.
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FT-IR : Sharp absorption bands at ~3350 cm⁻¹ and ~3280 cm⁻¹ indicate the primary N-H stretching vibrations, while a strong band at ~1200 cm⁻¹ confirms the C-F bond.
References
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[2] Title: Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans Source: Organic Letters - ACS Publications URL:[Link]
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[4] Title: Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
